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molecular formula C9H5Cl3N2O B8607727 2-(Chloromethyl)-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B8607727
M. Wt: 263.5 g/mol
InChI Key: FGOQMWGBJYEFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883827B2

Procedure details

To a stirred solution of compound 6 (1.0 g, 6.36 mmol) and Et3 N (0.96 g, 9.50 mmol) in DCM, was added CbzCl (1.30 g, 7.64 mmol) slowly. The mixture was stirred at ambient temperature overnight. Then TLC showed-compound 6 had disappeared. The mixture was washed with brine, dried with Na2SO4 and concentrated to give crude product 7 as a colorless oil which was used in the next step without any purification.
Name
compound 6
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
showed-compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:5]([NH:7][NH:8][C:9](=[O:12])[CH2:10][Cl:11])=O.C(Cl)(OCC1C=CC=CC=1)=O>C(Cl)Cl>[Cl:11][CH2:10][C:9]1[O:12][C:5]([C:4]2[CH:3]=[C:2]([Cl:1])[CH:15]=[C:14]([Cl:16])[CH:13]=2)=[N:7][N:8]=1

Inputs

Step One
Name
compound 6
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NNC(CCl)=O)C=C(C1)Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
showed-compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)NNC(CCl)=O)C=C(C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=1OC(=NN1)C1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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